molecular formula C18H16N6O3 B11191634 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide

Cat. No.: B11191634
M. Wt: 364.4 g/mol
InChI Key: XPLDSKXPCWNUPP-UHFFFAOYSA-N
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Description

1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which is a key component of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the compound.

Scientific Research Applications

1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to the combination of multiple heterocyclic rings within a single molecule

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)imidazole-4-carboxamide

InChI

InChI=1S/C18H16N6O3/c1-2-15-22-18(27-23-15)12-5-6-19-16(8-12)24-10-14(21-11-24)17(25)20-9-13-4-3-7-26-13/h3-8,10-11H,2,9H2,1H3,(H,20,25)

InChI Key

XPLDSKXPCWNUPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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